molecular formula C19H18N6O3S B12025054 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-26-4

5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025054
CAS No.: 624725-26-4
M. Wt: 410.5 g/mol
InChI Key: HCHCDDWYFUJPAX-AMYLNKINSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Ethoxyphenyl)-4-(2-(3-(2-nitrophenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific ethoxyphenyl and nitrophenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

624725-26-4

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N6O3S/c1-2-28-16-11-9-15(10-12-16)18-21-22-19(29)24(18)23-20-13-5-7-14-6-3-4-8-17(14)25(26)27/h3-13,23H,2H2,1H3,(H,22,29)/b7-5+,20-13+

InChI Key

HCHCDDWYFUJPAX-AMYLNKINSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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